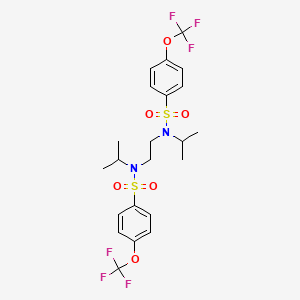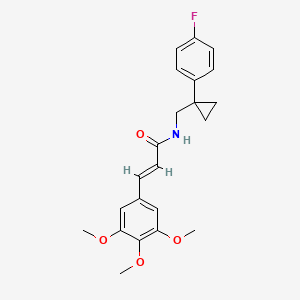
2-bromo-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-5-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
Amidoalkylation Reactions : Research on the synthesis of p-substituted d,l-phenylglycines through amidoalkylation of benzylchloride and N-benzylbenzamide, involving hydroxymethyl and bromomethyl groups, contributes to the understanding of chemical synthesis techniques that could be applicable to the synthesis of compounds like 2-bromo-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-5-methoxybenzamide (Ben-Ishai, Altman, & Peled, 1977).
Applications in Photodynamic Therapy
Photodynamic Therapy (PDT) : The synthesis and characterization of zinc phthalocyanine derivatives with high singlet oxygen quantum yields, substituted with benzene sulfonamide groups, indicate potential for applications in photodynamic therapy for cancer treatment. These compounds, sharing the bromo and methoxy substituents, show promising photophysical and photochemical properties for use as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Antipsychotic Agents
Antidopaminergic Properties : Studies on benzamides, such as (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, reveal their potent antidopaminergic properties and potential as atypical antipsychotic agents. These compounds, especially with bromo and methoxy groups, have been evaluated for their therapeutic efficacy and low tendency to induce extrapyramidal side effects (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Antioxidant and Antimicrobial Activities
Natural Antioxidants : Research on bromophenols from marine algae, such as Rhodomela confervoides, highlights the antioxidant properties of bromo and hydroxymethyl-containing compounds. These studies suggest potential applications in food and pharmaceutical industries as natural antioxidants to combat oxidative stress (Li, Li, Gloer, & Wang, 2012).
Environmental and Metabolic Studies
Metabolism and Environmental Impact : Investigations into the metabolism of herbicides like bromoxynil by bacteria, and studies on the degradation products of UV filters in water, provide insights into the environmental and health impacts of bromo and methoxy-containing compounds. These findings are critical for assessing the ecological footprint and safety profiles of chemical compounds used in agriculture and personal care products (McBride, Kenny, & Stalker, 1986).
Propiedades
IUPAC Name |
2-bromo-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-20-10-2-3-12(15)11(6-10)14(19)16-9-4-8(7-17)13(18)5-9/h2-3,6,8-9,13,17-18H,4-5,7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXLOMVHAQYKLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2CC(C(C2)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2538784.png)





![2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2538792.png)
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide](/img/structure/B2538793.png)